molecular formula C13H15N3O2 B13986959 4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one CAS No. 60722-56-7

4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one

Cat. No.: B13986959
CAS No.: 60722-56-7
M. Wt: 245.28 g/mol
InChI Key: CTTIAWYKUGBNOX-UHFFFAOYSA-N
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Description

4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-2-chloropyrimidine with 3-phenoxypropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the phenoxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

Scientific Research Applications

4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-phenylpyrimidine: Similar structure but with a phenyl group instead of a phenoxypropyl group.

    4-Amino-1-(2-hydroxyethyl)pyrimidin-2-one: Similar structure but with a hydroxyethyl group instead of a phenoxypropyl group.

Uniqueness

4-Amino-1-(3-phenoxypropyl)pyrimidin-2-one is unique due to the presence of the phenoxypropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets .

Properties

CAS No.

60722-56-7

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-amino-1-(3-phenoxypropyl)pyrimidin-2-one

InChI

InChI=1S/C13H15N3O2/c14-12-7-9-16(13(17)15-12)8-4-10-18-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2,(H2,14,15,17)

InChI Key

CTTIAWYKUGBNOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=CC(=NC2=O)N

Origin of Product

United States

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